Regioisomeric Topology: Non-Fused vs. Fused Triazolopyridazine Cores
The target compound's connectivity (1,2,4-triazol-1-yl-pyridazine) is a non-fused isomer, fundamentally distinct from the widely studied [1,2,4]triazolo[4,3-b]pyridazine fused system (e.g., CAS 76196-08-2). This regioisomeric difference alters the spatial orientation of the triazole ring's N4 nitrogen, which is a critical hydrogen-bond acceptor in c-Met kinase inhibitor pharmacophores. The non-fused topology offers a distinct vector for substitution, enabling access to different chemical space within the broader triazolopyridazine class [1].
| Evidence Dimension | Core Scaffold Topology |
|---|---|
| Target Compound Data | Non-fused 6-(1H-1,2,4-triazol-1-yl)pyridazine (N1-linkage) |
| Comparator Or Baseline | Fused [1,2,4]triazolo[4,3-b]pyridazine (e.g., CAS 76196-08-2) |
| Quantified Difference | Structural isomer shift; distinct hydrogen-bond acceptor vector (N4 position) vs. bridged nitrogen |
| Conditions | 2D molecular topology comparison; supported by SMILES analysis [1] |
Why This Matters
This structural isomer provides access to novel intellectual property space and potentially different selectivity profiles compared to the heavily patented fused triazolopyridazine kinase inhibitors.
- [1] Kuujia. Ethyl 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylate. CAS 1706434-83-4. (2024). View Source
